molecular formula C27H24BrFN2O4S B10896603 (2Z,5E)-5-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one

(2Z,5E)-5-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one

Cat. No.: B10896603
M. Wt: 571.5 g/mol
InChI Key: IQFLJFMTDIDSRY-WLVCJLKNSA-N
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Description

“5-((E)-1-{3-BROMO-4-[(4-FLUOROBENZYL)OXY]-5-METHOXYPHENYL}METHYLIDENE)-3-(2-METHOXYETHYL)-2-(PHENYLIMINO)-1,3-THIAZOLAN-4-ONE” is a complex organic compound that belongs to the class of thiazolones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups such as bromine, fluorine, methoxy, and phenyl groups in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-((E)-1-{3-BROMO-4-[(4-FLUOROBENZYL)OXY]-5-METHOXYPHENYL}METHYLIDENE)-3-(2-METHOXYETHYL)-2-(PHENYLIMINO)-1,3-THIAZOLAN-4-ONE” typically involves multi-step organic reactions. The key steps may include:

    Formation of the thiazolone ring: This can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions.

    Introduction of the phenyl group: This step may involve the use of a phenylating agent such as phenyl lithium or phenyl magnesium bromide.

    Functional group modifications:

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

The compound “5-((E)-1-{3-BROMO-4-[(4-FLUOROBENZYL)OXY]-5-METHOXYPHENYL}METHYLIDENE)-3-(2-METHOXYETHYL)-2-(PHENYLIMINO)-1,3-THIAZOLAN-4-ONE” can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The imine group can be reduced to form an amine.

    Substitution: The bromine and fluorine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups would yield aldehydes or acids, while reduction of the imine group would yield an amine.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic applications due to its unique chemical structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms may include:

    Binding to enzymes or receptors: The compound may inhibit or activate specific enzymes or receptors, leading to a biological effect.

    Modulation of signaling pathways: The compound may affect cellular signaling pathways, leading to changes in cell function or behavior.

Comparison with Similar Compounds

Similar Compounds

    Thiazolones: Compounds with a similar thiazolone core structure.

    Phenyl-imino derivatives: Compounds with similar phenyl-imino functional groups.

    Halogenated aromatic compounds: Compounds with similar halogen substituents.

Uniqueness

The uniqueness of “5-((E)-1-{3-BROMO-4-[(4-FLUOROBENZYL)OXY]-5-METHOXYPHENYL}METHYLIDENE)-3-(2-METHOXYETHYL)-2-(PHENYLIMINO)-1,3-THIAZOLAN-4-ONE” lies in its specific combination of functional groups, which may confer unique chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C27H24BrFN2O4S

Molecular Weight

571.5 g/mol

IUPAC Name

(5E)-5-[[3-bromo-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]methylidene]-3-(2-methoxyethyl)-2-phenylimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C27H24BrFN2O4S/c1-33-13-12-31-26(32)24(36-27(31)30-21-6-4-3-5-7-21)16-19-14-22(28)25(23(15-19)34-2)35-17-18-8-10-20(29)11-9-18/h3-11,14-16H,12-13,17H2,1-2H3/b24-16+,30-27?

InChI Key

IQFLJFMTDIDSRY-WLVCJLKNSA-N

Isomeric SMILES

COCCN1C(=O)/C(=C\C2=CC(=C(C(=C2)Br)OCC3=CC=C(C=C3)F)OC)/SC1=NC4=CC=CC=C4

Canonical SMILES

COCCN1C(=O)C(=CC2=CC(=C(C(=C2)Br)OCC3=CC=C(C=C3)F)OC)SC1=NC4=CC=CC=C4

Origin of Product

United States

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